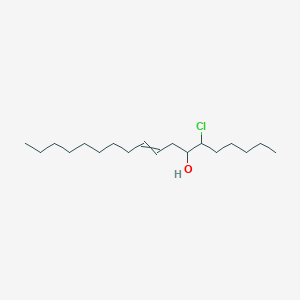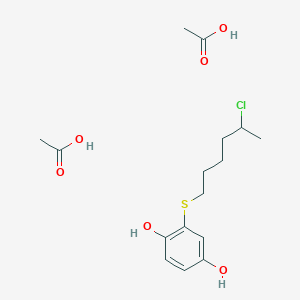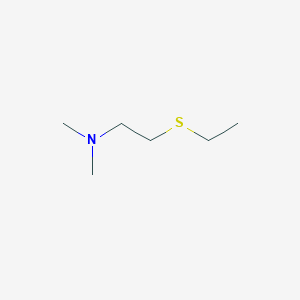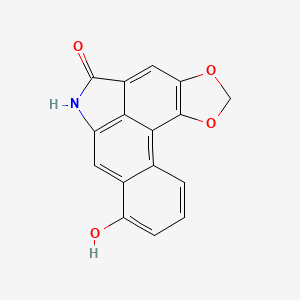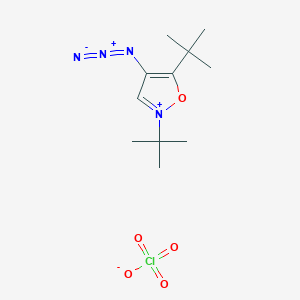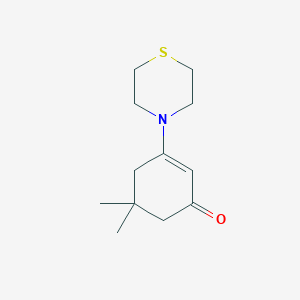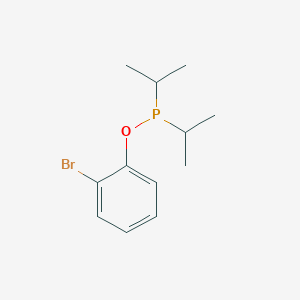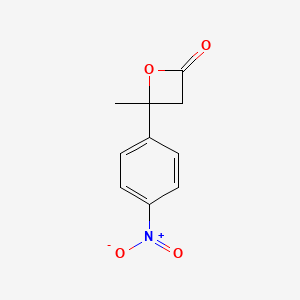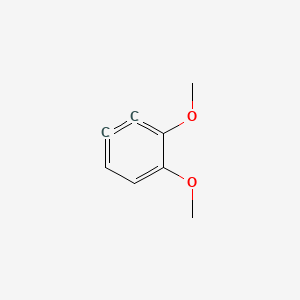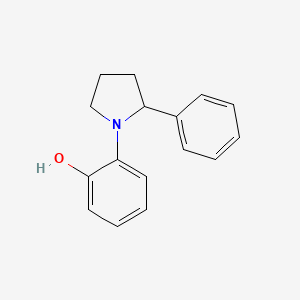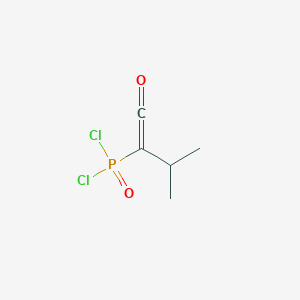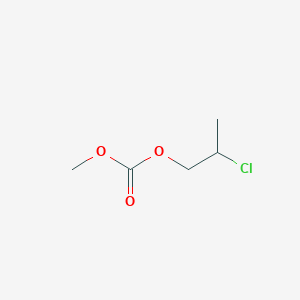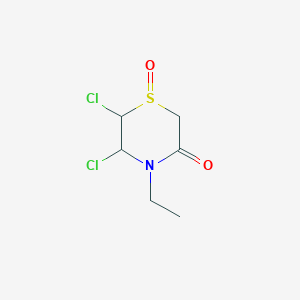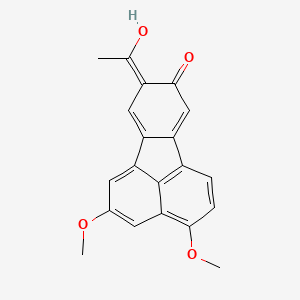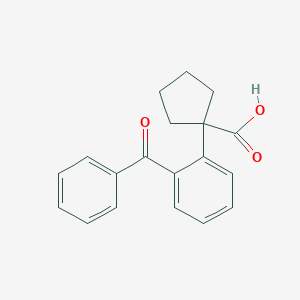
1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a benzoylphenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:
Carboxylation of Cyclopentene: This method involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst.
Oxidation of Cyclopentanol: Another approach is the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzoylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for various chemical transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of pharmaceuticals, fragrances, and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparación Con Compuestos Similares
1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic Acid: A simpler analog with a cyclopentane ring and a carboxylic acid group.
1-Phenyl-1-cyclopentanecarboxylic Acid: A related compound with a phenyl group instead of a benzoylphenyl group.
2-Cyclopentene-1-carboxylic Acid: Another analog with a cyclopentene ring and a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88346-34-3 |
|---|---|
Fórmula molecular |
C19H18O3 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
1-(2-benzoylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C19H18O3/c20-17(14-8-2-1-3-9-14)15-10-4-5-11-16(15)19(18(21)22)12-6-7-13-19/h1-5,8-11H,6-7,12-13H2,(H,21,22) |
Clave InChI |
JKKKLLDKYWMQFX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC=CC=C2C(=O)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


